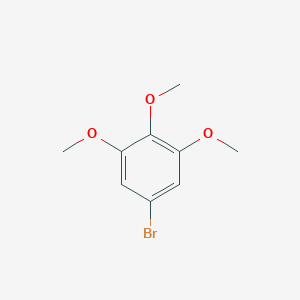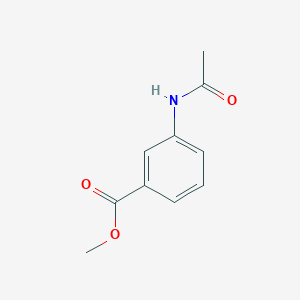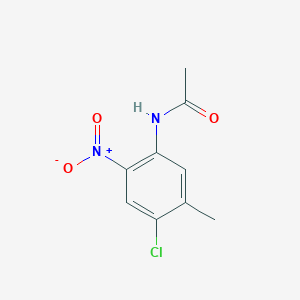
N,N-dibutyl-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibutyl-4-methylbenzamide is an organic compound with the molecular formula C16H25NO and a molecular weight of 247.3758 It is a derivative of benzamide, where the amide nitrogen is substituted with two butyl groups and a methyl group at the para position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzamide, N,N-dibutyl-4-methyl- can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves the use of high temperatures and specific catalysts to ensure high yield and purity. The use of ultrasonic irradiation and solid acid catalysts, as mentioned above, can be scaled up for industrial production, providing a sustainable and efficient pathway.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-dibutyl-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of N,N-dibutyl-4-methylbenzylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N,N-dibutyl-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzamide, N,N-dibutyl-4-methyl- involves its interaction with specific molecular targets. The compound’s amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Benzamide, N,N-diethyl-4-methyl-: Similar structure but with ethyl groups instead of butyl groups.
Uniqueness: N,N-dibutyl-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer butyl chains compared to ethyl groups in similar compounds can affect its solubility, reactivity, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
6315-11-3 |
|---|---|
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
N,N-dibutyl-4-methylbenzamide |
InChI |
InChI=1S/C16H25NO/c1-4-6-12-17(13-7-5-2)16(18)15-10-8-14(3)9-11-15/h8-11H,4-7,12-13H2,1-3H3 |
InChI-Schlüssel |
FSLKSAINLFCHGA-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)C |
Kanonische SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)

![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)





